(S)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine
Description
Properties
IUPAC Name |
(2S)-2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-2-6-12(7-3-1)13-10-11-18-14-8-4-5-9-15(14)19-16(18)17-13/h1-9,13H,10-11H2/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYZJAQMQBHNLH-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3SC2=NC1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C3=CC=CC=C3SC2=N[C@@H]1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as thiazolopyrimidine derivatives, have been reported to inhibit tyrosinase, a key enzyme in melanogenesis. Other benzothiazole derivatives have been found to inhibit BCL-2, a family of enzymes involved in apoptosis.
Mode of Action
It’s known that thiazolo[3,2-a]pyrimidines can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target. The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets.
Biochemical Pathways
Similar compounds have been shown to affect the pathways of melanogenesis and apoptosis. In melanogenesis, tyrosinase is inhibited, potentially affecting the production of melanin. In apoptosis, the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family is disrupted.
Biochemical Analysis
Biochemical Properties
(S)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit high antitumor, antibacterial, and anti-inflammatory activities. It interacts with enzymes such as acetylcholinesterase, which is involved in neurotransmission, and various kinases that play roles in cell signaling pathways. The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and modulating biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis, thereby promoting cell death in cancerous cells. The compound’s impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to reduced energy production and altered metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. It acts as an enzyme inhibitor by occupying the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can activate certain receptors, leading to downstream signaling events that alter gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce cellular stress and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antitumor and anti-inflammatory activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation into various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with cofactors, such as NADH and FADH2, also plays a role in its metabolic processing and subsequent biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, facilitating its localization to specific cellular compartments. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy production. The precise localization of this compound within cells determines its specific biological effects and therapeutic potential.
Biological Activity
(S)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine (CAS No. 1015248-96-0) is a compound with notable biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article provides a comprehensive overview of its biological activity based on diverse sources.
- Molecular Formula : C16H14N2S
- Molecular Weight : 266.36 g/mol
- InChI Key : ZMYZJAQMQBHNLH-ZDUSSCGKSA-N
Antimicrobial Activity
Recent studies have demonstrated that thiazole and pyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study reported that various thiazolo-pyrimidine analogs displayed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 31.25 µg/mL against Staphylococcus aureus and Bacillus subtilis, indicating strong antibacterial potential .
Table 1: Antimicrobial Activity of Thiazolo-Pyrimidine Derivatives
| Compound ID | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| 8a | S. aureus | <40 |
| 8b | B. subtilis | <47 |
| 7 | E. coli | <132 |
| 6 | C. albicans | <207 |
Anticancer Activity
The anticancer properties of this compound have been investigated through various in vitro studies. The compound has shown promising results against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116). The mechanism of action appears to involve the induction of apoptosis in cancer cells.
Case Study: Cytotoxicity Evaluation
A study utilized the MTT assay to evaluate the cytotoxicity of this compound against MCF-7 and A549 cells. The results indicated that the compound exhibited IC50 values comparable to standard anticancer agents like doxorubicin, suggesting its potential as an effective anticancer agent .
Anticonvulsant Activity
Research into the anticonvulsant effects of thiazole-containing compounds has also yielded positive results. A series of thiazole-integrated pyrrolidinones were synthesized and evaluated for their anticonvulsant properties. Some derivatives demonstrated significant protection against seizures in animal models, indicating that this compound could be a candidate for further development in seizure management therapies .
Structure-Activity Relationship (SAR)
The biological activity of thiazole and pyrimidine derivatives is often influenced by their chemical structure. SAR studies indicate that substitutions on the phenyl ring significantly affect the potency of these compounds. For instance, electron-withdrawing groups enhance cytotoxic activity while certain hydrophobic interactions are crucial for antimicrobial efficacy .
Comparison with Similar Compounds
Key Trends :
- Phenyl vs.
- Chirality : The (S)-configuration may enhance target selectivity, as seen in other chiral benzothiazolopyrimidines .
Q & A
Q. What are the common synthetic routes for (S)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine?
Q. How is the stereochemical configuration (S) confirmed in this compound?
Methodological Answer: The (S)-configuration is validated using X-ray crystallography to resolve the crystal structure . For enantiomeric purity, chiral HPLC or circular dichroism (CD) spectroscopy may complement crystallographic data, especially when synthesizing derivatives with chiral centers .
Q. What analytical techniques are used to confirm the structure and purity?
Methodological Answer: A combination of spectroscopic and chromatographic methods ensures structural integrity:
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : V₂O₅/FAp catalysts enhance multicomponent reaction efficiency under mild conditions (RT, ethanol) .
- Solvent Selection : Polar aprotic solvents (e.g., acetone) improve solubility in catalyst-free syntheses .
- Microwave Assistance : Reduces reaction time (e.g., 30–60 minutes for spiro derivatives) .
- Temperature Control : Room temperature minimizes side reactions in one-pot protocols .
Q. What strategies address low yields in multi-component reactions involving this compound?
Methodological Answer: Key approaches include:
Q. How does stereochemistry influence biological activity?
Methodological Answer: The (S)-enantiomer may exhibit enhanced binding to biological targets. For example:
- Topoisomerase II/EGFR Inhibition : Stereochemistry affects interactions with catalytic pockets in anticancer hybrids .
- Antimicrobial Activity : Enantiopure derivatives show improved binding in molecular docking studies against microbial enzymes .
Comparative studies using racemic vs. enantiopure samples are critical to validate stereochemical impacts .
Q. What computational methods are used to study interactions with biological targets?
Methodological Answer:
- Molecular Docking : Predicts binding modes with targets like topoisomerase II (e.g., AutoDock Vina) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (e.g., GROMACS) .
- QSAR Modeling : Correlates structural features (e.g., substituents on the pyrimidine ring) with activity .
Q. How to resolve conflicting data between in vitro and in vivo activity?
Methodological Answer: Discrepancies often arise from pharmacokinetic factors:
- Bioavailability : Poor solubility or metabolic instability (e.g., cytochrome P450-mediated oxidation) may reduce in vivo efficacy. Use prodrug strategies or nanocarriers to enhance delivery .
- Metabolite Identification : LC-MS/MS profiles of plasma/tissue samples identify active/inactive metabolites .
- Dose Optimization : Adjust dosing regimens based on in vivo pharmacokinetic studies (e.g., AUC, Cₘₐₓ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
